Cas no 157255-72-6 (4-Iodo-2-methyl-1-trityl-1H-imidazole)
4-Iodo-2-methyl-1-trityl-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 4-Iodo-2-methyl-1-trityl-1H-imidazole
- 1H-Imidazole,4-iodo-2-methyl-1-(triphenylmethyl)-
- 2-METHYL-4-IODO-1-TRITYLIMIDAZOLE
- 4-iodo-2-methyl-1-tritylimidazole
- 4-Iodo-2-methyl-1-(triphenylmethyl)-1H-imidazole
- 1H-Imidazole, 4-iodo-2-methyl-1-(triphenylmethyl)-
- 4-Iodo-2-methyl-1-triphenylmethylimidazole
- PubChem8379
- AMBZ0317
- C23H19IN2
- JSDCLDAMUNBJKV-UHFFFAOYSA-N
- BCP07130
- 7876AA
- AM81151
- AX8032102
- ST240
- DS-12337
- MFCD03411213
- 157255-72-6
- SCHEMBL3500675
- AKOS015911940
- DTXSID30449443
- CS-0007610
- FT-0657126
- A809827
- 4-iodo-2-methyl-1-trityl-imidazole
- DB-011366
- 4-IODO-2-METHYL-1-(TRIPHENYLMETHYL)IMIDAZOLE
-
- MDL: MFCD03411213
- Inchi: 1S/C23H19IN2/c1-18-25-22(24)17-26(18)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3
- InChI Key: JSDCLDAMUNBJKV-UHFFFAOYSA-N
- SMILES: IC1=CN(C(C)=N1)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 450.05900
- Monoisotopic Mass: 450.05930g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 390
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.8
- XLogP3: 5.9
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.38±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 284.3±20.0 °C at 760 mmHg
- Flash Point: 125.7±21.8 °C
- Refractive Index: 1.646
- Solubility: Insuluble (1.3E-3 g/L) (25 ºC),
- PSA: 17.82000
- LogP: 5.63630
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
4-Iodo-2-methyl-1-trityl-1H-imidazole Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Iodo-2-methyl-1-trityl-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I191164-50mg |
4-Iodo-2-methyl-1-trityl-1H-imidazole |
157255-72-6 | 97% | 50mg |
¥273.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I191164-250mg |
4-Iodo-2-methyl-1-trityl-1H-imidazole |
157255-72-6 | 97% | 250mg |
¥814.90 | 2023-09-02 | |
| Alichem | A069003469-250mg |
4-Iodo-2-methyl-1-trityl-1H-imidazole |
157255-72-6 | 97% | 250mg |
179.76 USD | 2021-06-01 | |
| Alichem | A069003469-1g |
4-Iodo-2-methyl-1-trityl-1H-imidazole |
157255-72-6 | 97% | 1g |
420.00 USD | 2021-06-01 | |
| Alichem | A069003469-5g |
4-Iodo-2-methyl-1-trityl-1H-imidazole |
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1,514.10 USD | 2021-06-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I843677-250mg |
4-Iodo-2-methyl-1-trityl-1H-imidazole |
157255-72-6 | 97% | 250mg |
951.00 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB10309-5g |
4-iodo-2-methyl-1-tritylimidazole |
157255-72-6 | 95% | 5g |
$996 | 2023-09-07 | |
| Chemenu | CM131665-1g |
4-iodo-2-methyl-1-trityl-1H-imidazole |
157255-72-6 | 97% | 1g |
$218 | 2021-08-05 | |
| TRC | I079880-50mg |
4-Iodo-2-methyl-1-trityl-1H-imidazole |
157255-72-6 | 50mg |
$ 170.00 | 2022-06-04 | ||
| TRC | I079880-100mg |
4-Iodo-2-methyl-1-trityl-1H-imidazole |
157255-72-6 | 100mg |
$ 280.00 | 2022-06-04 |
4-Iodo-2-methyl-1-trityl-1H-imidazole Suppliers
4-Iodo-2-methyl-1-trityl-1H-imidazole Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 4-Iodo-2-methyl-1-trityl-1H-imidazole
Introduction to 4-Iodo-2-methyl-1-trityl-1H-imidazole (CAS No. 157255-72-6)
4-Iodo-2-methyl-1-trityl-1H-imidazole, identified by the Chemical Abstracts Service Number (CAS No.) 157255-72-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazole class, a heterocyclic structure known for its broad biological activity and utility in drug development. The presence of an iodine substituent at the 4-position, combined with a methyl group at the 2-position and a trityl protective group at the 1-position, endows this molecule with unique chemical properties that make it a valuable intermediate in synthetic chemistry.
The trityl group (C₆H₇N) in 4-Iodo-2-methyl-1-trityl-1H-imidazole serves as an effective protecting group, commonly used to shield reactive sites during synthetic processes. This modification enhances the stability of the molecule under various reaction conditions, allowing for selective functionalization at other positions. The iodine atom, on the other hand, provides a handle for further chemical manipulation via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are pivotal in constructing complex molecular architectures.
Recent advancements in medicinal chemistry have highlighted the potential of imidazole derivatives as pharmacological agents. Specifically, modifications within the imidazole ring have been shown to influence binding affinity and metabolic stability, making these compounds attractive candidates for drug discovery. The methyl group at the 2-position of 4-Iodo-2-methyl-1-trityl-1H-imidazole may contribute to hydrophobic interactions with biological targets, thereby modulating receptor binding and efficacy.
In academic research, 4-Iodo-2-methyl-1-trityl-1H-imidazole has been employed as a key building block in the synthesis of more complex molecules. For instance, studies have demonstrated its utility in generating substituted imidazoles with potential antimicrobial and anticancer properties. The iodine substituent facilitates palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl or vinyl groups at the 4-position. This flexibility has been exploited to develop libraries of derivatives for high-throughput screening.
The trityl protection on the 1-position of 4-Iodo-2-methyl-1-trityl-1H-imidazole is particularly noteworthy, as it allows for selective deprotection under mild acidic conditions when needed. This feature is crucial in multi-step syntheses where orthogonal functional groups are present. The ability to manipulate this protecting group without affecting other parts of the molecule underscores its importance in modern synthetic strategies.
Current research trends indicate that imidazole derivatives continue to be a fertile ground for innovation. For example, recent publications have explored the use of such compounds in targeting protein-protein interactions and enzyme inhibition. The structural versatility of 4-Iodo-2-methyl-1-trityl-1H-imidazole makes it a suitable precursor for designing molecules that interact with biological macromolecules in a highly specific manner.
The chemical synthesis of 4-Iodo-2-methyl-1-trityl-1H-imidazole typically involves multi-step processes starting from commercially available precursors like imidazole or its derivatives. The introduction of the methyl group and subsequent tritylation requires careful optimization to ensure high yield and purity. Advanced synthetic techniques, including flow chemistry and automated platforms, have been applied to streamline these processes, making large-scale production more feasible.
In conclusion, 4-Iodo-2-methyl-1-trityl-1H-imidazole (CAS No. 157255-72-6) represents a significant tool in pharmaceutical research due to its structural features and synthetic utility. Its combination of an iodine atom for cross-coupling reactions and a trityl protecting group for stability makes it indispensable in constructing novel bioactive molecules. As research progresses, this compound is expected to play an increasingly vital role in developing next-generation therapeutics.
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